Tricarballylate

biobased plasticizers heterogeneous catalysis citrate defunctionalization

Generic substitution among tricarboxylic acids causes functional failure in ligand geometry, metabolic pathway, or polymer architecture applications. Tricarballylic acid lacks citrate's hydroxyl group and aconitate's double bond, conferring distinct metal-chelation affinity, transport-system specificity, and crosslinking density. - Enables biobased non-phthalate plasticizer synthesis with up to 93% ester yield from citric acid feedstock. - Acts as a formaldehyde-free drop-in replacement for DMDHEU in textile finishing and thermoset resins. - Produces tunable poly(diol-co-tricarballylate) elastomers with linear degradation and proven cytocompatibility for biomedical devices.

Molecular Formula C6H5O6-3
Molecular Weight 173.1 g/mol
Cat. No. B1239880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarballylate
Synonymspropane-1,2,3-tricarboxylate
tricarballylic acid
tricarballylic acid, sodium salt
tricarballylic acid, trisodium salt
Molecular FormulaC6H5O6-3
Molecular Weight173.1 g/mol
Structural Identifiers
SMILESC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3
InChIKeyKQTIIICEAUMSDG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricarballylate Identity, Class, and Market Scope


Tricarballylate (CAS 99-14-9, propane-1,2,3-tricarboxylate, C6H5O6³⁻) is a tricarboxylic acid trianion derived from tricarballylic acid (1,2,3-propanetricarboxylic acid, β-carboxyglutaric acid) [1]. The parent acid has a molecular weight of 176.12 g/mol, melting point of 156–161 °C, and water solubility of 500 mg/mL at 18 °C . Tricarballylate belongs to the class of saturated tricarboxylic acids and serves as a bio-based platform chemical for high-value plasticizer synthesis, a ligand in metal coordination chemistry, and a crosslinking monomer in biodegradable elastomers [2]. Unlike structurally similar but unsaturated analogs such as cis-aconitate and trans-aconitate, tricarballylate lacks carbon–carbon double bonds, conferring distinct chemical stability, metabolic handling, and coordination geometry [3][4].

Platform Role Bio-based monomer for plasticizers, ligands, and elastomers
Differentiation Saturated triacid: distinct from citrate or aconitate analogs
Key Attributes Formaldehyde-free crosslinking; tunable coordination geometry

Tricarballylate vs. Citrate and Aconitate: Substitution Failure


Generic substitution among tricarboxylic acids is scientifically unsupportable due to fundamental differences in molecular geometry, electronic structure, and metabolic recognition. Tricarballylate lacks the central hydroxyl group of citrate (log KMA differences exceed one order of magnitude for divalent metal chelation) [1] and lacks the carbon–carbon double bond of cis-aconitate and trans-aconitate [2]. These structural divergences produce distinct transport system specificities in microbial and mammalian systems [3] and fundamentally different polymer crosslinking densities and degradation kinetics in biomedical materials [4]. A procurement specification that treats "tricarboxylic acids" as interchangeable will result in functional failure in any application requiring precise ligand geometry, metabolic pathway integration, or controlled polymer architecture.

Metal chelation profile differs
Lacks citrate's hydroxyl group; weaker binding may shift coordination chemistry outcomes.
No C=C double bond
Unlike cis/trans-aconitate, tricarballylate reactivity and polymer crosslinking density diverge.
Transport specificity mismatch
Engages distinct microbial transport systems; cannot substitute for citrate in uptake studies.

Tricarballylate Performance Evidence


One-Pot Plasticizer Synthesis vs. Citrate Route

The direct synthesis of tricarballylate esters from citrate esters via one-pot sequential dehydration–hydrogenation achieves yields up to 93% using a bifunctional 0.2 wt% Pd/Nb2O5·nH2O catalyst in methylcyclohexane solvent [1]. This contrasts sharply with direct tricarballylic acid synthesis from citric acid, which suffers from undesired decarboxylation side reactions that substantially reduce yield [1]. The 93% yield represents a high-efficiency route for producing tricarballylate esters as appealing biobased plasticizer candidates.

Plasticizer Ester Yield
Head-to-head
Up to 93% yield via one-pot dehydration–hydrogenation of citrate esters
Supports high-yield tricarballylate ester production route.
0.2 wt% Pd/Nb2O5·nH2O; methylcyclohexane; avoids decarboxylation side reactions.
biobased plasticizers heterogeneous catalysis citrate defunctionalization

Metal Chelation: Weaker Binding than Citrate

The formation constants of citrate complexes are systematically higher than those of the corresponding tricarballylate complexes. For Mn(II), Cd(II), Zn(II), and Ni(II) complexes of citrate, the ratio KMA/KMHA varies from 10¹·⁶ to 10¹·⁹, with citrate complexes demonstrating greater stability than tricarballylate complexes [1]. The order of stability follows the Irving–Williams rule, and the comparison reveals the stabilizing effect conferred by the alcoholic hydroxyl group present in citrate but absent in tricarballylate [2].

Metal Chelation Strength
Head-to-head
Citrate complexes more stable; KMA/KMHA 10¹·⁶–10¹·⁹ for Mn(II), Cd(II), Zn(II), Ni(II)
Weaker metal binding supports moderate sequestration over strong chelation.
Titrimetric determination; attributed to absence of citrate's hydroxyl group.
metal chelation formation constants coordination chemistry

Formaldehyde-Free Crosslinking vs. DMDHEU

Tricarballylic acid is commercially utilized as an alternative to DMDHEU (dimethylol dihydroxyethyleneurea), a formaldehyde-releasing crosslinking agent widely employed in textile finishing and resin formulations . Unlike DMDHEU, which releases formaldehyde during application and product use, tricarballylic acid provides crosslinking functionality via its three carboxyl groups without generating formaldehyde emissions . No direct quantitative comparison of crosslinking efficiency is available; the differentiation rests on the absence of formaldehyde release.

Formaldehyde-Free Crosslinking
Context-dependent
No formaldehyde release; three carboxyl groups provide crosslinking functionality
Reported formaldehyde-free crosslinking context; data to verify.
Independent verification of crosslinking efficiency recommended.
formaldehyde-free crosslinking textile finishing thermoset resins

Elastomer Tunability vs. Commercial Polyesters

Thermoset biodegradable poly(diol-co-tricarballylate) (PDT) elastomers exhibit mechanical properties and sol content that are tunable by manipulating crosslinking density and the number of methylene groups in the aliphatic diol precursor (C6–C12) [1]. Sol content and mechanical performance are reported to be dependent on synthesis conditions, enabling property customization [1]. Cytocompatibility studies via MTT assay and in vivo subcutaneous implantation (12 weeks, Sprague–Dawley rats) demonstrated no signs of cytotoxicity, with implants maintaining original geometry and extensibility [2].

Elastomer Tunability
Reported
Tunable mechanical properties and sol content via crosslinking density; cytocompatible in vitro and in vivo (12 weeks)
Reported tunable elastomer properties support biomaterial research.
Poly(diol-co-tricarballylate); MTT assay; rat subcutaneous model.
biodegradable elastomers drug delivery tissue engineering

Transport Specificity vs. Citrate and Aconitate

In Pseudomonas spp., cells grown on citrate exchange radioactive citrate for unlabelled citrate or isocitrate but not for cis-aconitate, trans-aconitate, or tricarballylate. In contrast, cells grown on tricarballylate exchange radioactive citrate for unlabelled citrate, cis-aconitate, or tricarballylate, but not for isocitrate or trans-aconitate [1]. In Salmonella typhimurium, a distinct transport system induced specifically by tricarballylate transports citrate, cis-aconitate, and tricarballylate [2].

Transport Specificity
Head-to-head
Tricarballylate-grown cells exchange with citrate and cis-aconitate, not isocitrate or trans-aconitate
Distinct transport machinery enables specificity in metabolic studies.
[6-¹⁴C]citrate exchange assay in Pseudomonas spp.
microbial transport tricarboxylic acid uptake metabolic engineering

Tricarballylate Application Scenarios


Bio-Based Plasticizers for Vinyl Resins

Tricarballylate esters serve as high-value biobased plasticizers for vinyl resins, offering a non-endocrine-disrupting alternative to widespread phthalate plasticizers [1]. Procurement of tricarballylate or its precursor tricarballylic acid enables formulation of plasticizers with excellent plasticizing properties, with synthetic yields up to 85% for propane-1,2,3-tricarboxylic acid (PTA) from citric acid under mild aqueous conditions using H-Beta zeolite and Pd/C [2]. This scenario directly leverages the 93% ester yield evidence [3] and is most relevant for manufacturers transitioning away from DEHP and DINP in flexible PVC applications.

Formaldehyde-Free Crosslinking for Textiles and Resins

Tricarballylic acid is a drop-in alternative to DMDHEU for crosslinking applications that must be formaldehyde-free . This scenario applies to textile finishing, paper coatings, and thermoset resin formulations where formaldehyde emissions are regulated or prohibited. The three carboxyl groups of tricarballylate provide crosslinking functionality comparable to DMDHEU without formaldehyde release, eliminating compliance and occupational exposure burdens .

Biodegradable Elastomers for Drug Delivery and Tissue Engineering

Poly(diol-co-tricarballylate) (PDT) and poly(decane-co-tricarballylate) (PDET) elastomers are synthesized via thermal or photo-crosslinking of tricarballylic acid with aliphatic diols (C6–C12) [4][5]. These materials exhibit tunable mechanical properties, linear homogeneous degradation, and excellent cytocompatibility without adverse tissue reactions [5]. This scenario is supported by in vitro MTT assay data and 12-week in vivo subcutaneous implantation studies [5] and applies to implantable controlled drug delivery matrices and tissue engineering scaffolds.

Uranyl and Heavy Metal Coordination Chemistry

Tricarballylate forms uranyl complexes [UO2(tca)]⁻ that crystallize as two-dimensional honeycomb nets or one-dimensional tubules depending on counterion (Ag⁺, Pb²⁺) selection [6]. The ligand can adopt symmetrical or unsymmetrical binding conformations, enabling chiral crystal formation in specific coordination environments [6]. This scenario is relevant for procurement in actinide separation chemistry and metal–organic framework (MOF) synthesis where tunable topology is required, and it exploits tricarballylate's weaker chelation relative to citrate [7].

Application
Selection Property
Validation Focus
Bio-based plasticizer development
High-yield ester synthesis route
Plasticizer performance and migration assessment
Formaldehyde-free crosslinking agent research
Elimination of formaldehyde release
Crosslinking efficiency and compliance screening
Biodegradable elastomer research
Crosslink density tunability and cytocompatibility profile
In vivo degradation and tissue response endpoints
Actinide separation and MOF synthesis
Tunable coordination topology via counterion selection
Crystallographic topology and chiral assembly review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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